Technical Guide: A Framework for Determining the Solubility of 1-(4-Bromophenyl)-3-ethoxypropan-1-one in Organic Solvents
Technical Guide: A Framework for Determining the Solubility of 1-(4-Bromophenyl)-3-ethoxypropan-1-one in Organic Solvents
Abstract
1-(4-Bromophenyl)-3-ethoxypropan-1-one is a halogenated aromatic ketone with potential applications as a building block in synthetic chemistry and drug discovery. A compound's solubility is a critical physicochemical parameter that profoundly influences its utility, governing everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine the solubility of 1-(4-Bromophenyl)-3-ethoxypropan-1-one. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a detailed, self-validating experimental protocol for both qualitative and quantitative assessment, and offer a structured approach to data interpretation. The methodologies outlined herein are designed to provide reliable and reproducible data essential for advancing research and development objectives.
Introduction to 1-(4-Bromophenyl)-3-ethoxypropan-1-one
1-(4-Bromophenyl)-3-ethoxypropan-1-one is an organic compound whose utility in medicinal chemistry and materials science is an area of active exploration. Its structure, featuring a bromophenyl group, a ketone, and an ether linkage, presents a unique combination of functional groups that dictate its chemical behavior and physical properties.
Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-3-ethoxypropan-1-one
| Property | Value | Source |
| CAS Number | 859954-71-5 | |
| Molecular Formula | C₁₁H₁₃BrO₂ | |
| Molecular Weight | 257.13 g/mol | |
| Purity | Typically ≥97% | |
| InChI Key | WHSWTQDFFOMRKU-UHFFFAOYSA-N |
The presence of the bromophenyl moiety makes this compound a valuable precursor for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the synthesis of more complex molecules.[1] Such motifs are common in the development of novel therapeutic agents, including receptor antagonists and enzyme inhibitors.[2][3] Understanding its solubility is the first step in unlocking its potential for these applications, as it directly impacts solvent selection for synthesis, purification, and formulation into delivery systems.[4]
Theoretical Principles and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[5] The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute can be solvated.
Molecular Structure Analysis:
-
Non-Polar Region: The 4-bromophenyl group is large, hydrophobic, and dominates a significant portion of the molecule's surface area. This region will favor interactions with non-polar solvents (e.g., hexane, toluene) through London dispersion forces.
-
Polar Regions: The ketone (C=O) and ether (-O-) functional groups introduce polarity. The ketone's carbonyl group is a hydrogen bond acceptor, while the ether oxygen is a weak hydrogen bond acceptor. These groups will promote solubility in polar solvents (e.g., acetone, ethanol, ethyl acetate).
Based on this structure, we can predict that 1-(4-Bromophenyl)-3-ethoxypropan-1-one will exhibit limited to negligible solubility in water due to its large hydrophobic ring. Its solubility is expected to be highest in solvents of intermediate polarity that can interact with both the polar functional groups and the non-polar aromatic ring.
Table 2: Predicted Solubility of 1-(4-Bromophenyl)-3-ethoxypropan-1-one in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | Favorable interaction with the bromophenyl ring, but poor solvation of the polar ketone and ether groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | Good balance of polarity to solvate both the aromatic ring and the polar functional groups through dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Can act as hydrogen bond donors to the ketone and ether oxygens, but the alkyl chains also provide some non-polar character. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in Water), High (in DMSO) | Water is too polar and cannot effectively solvate the large non-polar ring. DMSO is a strong polar aprotic solvent capable of solvating a wide range of compounds. |
Experimental Workflow for Solubility Determination
A robust determination of solubility involves a two-stage process: a rapid qualitative assessment followed by a precise quantitative measurement.
Protocol 1: Qualitative Solubility Assessment
This rapid test classifies the compound's solubility in various solvents, guiding the selection of solvents for quantitative analysis.[6][7][8]
Materials:
-
1-(4-Bromophenyl)-3-ethoxypropan-1-one
-
Selection of test solvents (e.g., water, hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)
-
Small test tubes or 1.5 mL vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh approximately 25 mg of 1-(4-Bromophenyl)-3-ethoxypropan-1-one into a small, dry test tube.
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds. Energetic mixing is crucial to break up aggregates and promote dissolution.
-
Observation: After the final addition and mixing, visually inspect the sample against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears unchanged.
-
-
Record: Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility by Isothermal Saturation
This method determines the equilibrium concentration of the compound in a saturated solution at a specific temperature, providing a precise solubility value (e.g., in mg/mL).
Materials:
-
Calibrated analytical balance
-
Scintillation vials or flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Centrifuge (optional)
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative method.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of 1-(4-Bromophenyl)-3-ethoxypropan-1-one to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a shaker or on a stir plate within a constant temperature environment (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle. Alternatively, centrifuge the vial at a low speed to pellet the solid.
-
Sample Collection: Carefully draw a known volume of the clear supernatant into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtrate with a known volume of the mobile phase (for HPLC) or an appropriate solvent to bring the concentration within the linear range of the analytical method. A dilution factor of 100x or 1000x is common.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method. Calculate the concentration of the diluted sample against a standard curve prepared with known concentrations of 1-(4-Bromophenyl)-3-ethoxypropan-1-one.
-
Final Calculation: Multiply the measured concentration by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and reference.
Table 3: Experimental Solubility Data for 1-(4-Bromophenyl)-3-ethoxypropan-1-one at 25°C
| Solvent | Qualitative Result | Quantitative Solubility (mg/mL) | Standard Deviation |
| e.g., Hexane | Insoluble | < 1.0 | N/A |
| e.g., Dichloromethane | Soluble | [Experimental Value] | [+/- Value] |
| e.g., Ethanol | Soluble | [Experimental Value] | [+/- Value] |
| e.g., Water | Insoluble | < 0.1 | N/A |
| ... (add other solvents) |
Interpretation for Drug Development:
-
High solubility in volatile solvents like Dichloromethane or Ethyl Acetate suggests these are excellent choices for reaction media and for purification via column chromatography.[9]
-
Moderate to high solubility in alcohols like Ethanol indicates potential for use in crystallization processes and as a co-solvent in preliminary formulations.
-
Low aqueous solubility is a critical finding for drug development, suggesting that the compound may have poor oral bioavailability. This would prompt further investigation into formulation strategies like amorphous solid dispersions or salt forms (if an ionizable group were present) to enhance dissolution.[10]
Conclusion
While no public-domain data currently exists for the specific solubility of 1-(4-Bromophenyl)-3-ethoxypropan-1-one, this guide provides the complete theoretical and experimental framework necessary for any researcher to generate this critical data with high confidence. By combining structural analysis with systematic qualitative and quantitative protocols, scientists can accurately determine the solubility profile of this compound. This information is not merely academic; it is a fundamental prerequisite for the effective design of synthetic routes, the development of robust purification methods, and the rational formulation of this promising molecule for its potential applications in science and medicine.
References
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas. Retrieved from [Link]
-
1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved from [Link]
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023). Acta Crystallographica Section E, 79(Pt 2), 159–163. Retrieved from [Link]
-
1-(4-bromophenyl)-3-phenylpropane-1,3-dione Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar... (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
1-(4-Bromophenyl)-3-chloropropan-1-one. (2016). ResearchGate. Retrieved from [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'- Bipiperidine N-oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]
-
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one. (n.d.). LookChem. Retrieved from [Link]
-
Ethanone, 1-(4-bromophenyl)-. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Newman, D. J., & Cragg, G. M. (2007). Natural products as sources of new drugs over the last 25 years. Journal of Natural Products, 70(3), 461–477. Retrieved from [Link]
-
Moving Closer to Dynamic Drug Development. (2023, June 2). BioPharm International. Retrieved from [Link]
-
Clinical Pharmacology in Drug Development. (2023, November 6). Wiley Online Library. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chem.ws [chem.ws]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accp1.org [accp1.org]
